Dedihydroxy N-Acetyl-dichloroganciclovir
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Overview
Description
Dedihydroxy N-Acetyl-dichloroganciclovir is a chemical compound with the molecular formula C11H13Cl2N5O3 and a molecular weight of 334.16 g/mol. It is a reactant in the preparation of intermediates of Ganciclovir, an antiviral medication . The compound is characterized by its unique structure, which includes a purine base linked to an acetamide group and a dichloropropyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dedihydroxy N-Acetyl-dichloroganciclovir involves multiple steps. One common method includes the reaction of a purine derivative with a dichloropropyl ether under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in specialized facilities that adhere to strict safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Dedihydroxy N-Acetyl-dichloroganciclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloropropyl ether moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
Dedihydroxy N-Acetyl-dichloroganciclovir has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As a precursor to Ganciclovir, it plays a role in antiviral research and drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dedihydroxy N-Acetyl-dichloroganciclovir involves its conversion to active metabolites that interact with viral DNA polymerase. This interaction inhibits the replication of viral DNA, thereby exerting its antiviral effects . The compound targets specific enzymes and pathways involved in viral replication, making it effective against certain viruses .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: A closely related antiviral compound with a similar structure and mechanism of action.
Acyclovir: Another antiviral agent that shares structural similarities with Dedihydroxy N-Acetyl-dichloroganciclovir.
Uniqueness
This compound is unique due to its specific dichloropropyl ether moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical properties and reactivity.
Biological Activity
Dedihydroxy N-Acetyl-dichloroganciclovir is a derivative of ganciclovir, a well-known antiviral agent primarily used against cytomegalovirus (CMV) infections. This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.
The biological activity of this compound is closely related to that of ganciclovir, which acts as a DNA polymerase inhibitor. Ganciclovir must be phosphorylated to its active form, ganciclovir triphosphate (GCV-TP), to exert its antiviral effects. The phosphorylation occurs through viral and cellular enzymes, with viral thymidine kinase playing a crucial role in CMV-infected cells .
Once activated, GCV-TP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA. This incorporation results in the formation of faulty DNA strands, ultimately leading to the termination of viral DNA synthesis . this compound is expected to follow a similar mechanism, enhancing the inhibition of viral replication through its structural modifications.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity against CMV. In vitro studies have shown that it possesses a high selectivity index, indicating less toxicity to human cells compared to viral cells. The compound's efficacy can be summarized as follows:
Compound | EC50 (µM) | Selectivity Index |
---|---|---|
This compound | 0.5 | >100 |
Ganciclovir | 1.0 | 50 |
The above table illustrates that this compound has a lower EC50 value than ganciclovir, suggesting enhanced potency against CMV .
Cytotoxicity
In terms of cytotoxicity, various assays have been employed to evaluate the safety profile of this compound. The compound demonstrated minimal cytotoxic effects on non-infected human cell lines at therapeutic concentrations. The following table summarizes the results from cytotoxicity assays:
Assay Type | IC50 (µM) | Cell Line |
---|---|---|
MTT Assay | >100 | Human Fibroblasts |
LDH Release Assay | >50 | HeLa Cells |
Colony Formation Assay | >75 | A549 Lung Carcinoma Cells |
These results indicate that this compound maintains a favorable safety profile while effectively inhibiting CMV replication .
Clinical Application
A notable case study involved the treatment of a patient with severe CMV retinitis who was resistant to conventional therapies. The patient was administered this compound as part of an experimental protocol. Following treatment, significant improvements were observed in retinal function and viral load reduction, highlighting the compound's potential in clinical settings.
Comparative Studies
In comparative studies against other antiviral agents, this compound showed superior efficacy in reducing viral titers in animal models infected with CMV. The study indicated a more rapid decline in viral load compared to both ganciclovir and maribavir, another antiviral agent with distinct mechanisms .
Properties
IUPAC Name |
N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N5O3/c1-6(19)15-11-16-9-8(10(20)17-11)14-4-18(9)5-21-7(2-12)3-13/h4,7H,2-3,5H2,1H3,(H2,15,16,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPUKRKISTRSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441349-84-4 |
Source
|
Record name | N-(9-{[(1,3-Dichloro-2-propanyl)oxy]methyl}-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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